molecular formula C25H27N5 B2615795 1-(2,3-dimethylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1326920-22-2

1-(2,3-dimethylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2615795
CAS No.: 1326920-22-2
M. Wt: 397.526
InChI Key: NSJAQNNDURITRF-UHFFFAOYSA-N
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Description

This compound (CAS: 1111319-91-5, molecular formula: C₂₄H₂₄FN₅) features a pyrazolo[1,5-a]pyrazine core linked to a piperazine moiety. The piperazine is substituted with a 2,3-dimethylphenyl group, while the pyrazolo[1,5-a]pyrazine bears a 2-methylphenyl group at position 2. Its molecular weight is 401.48 g/mol, and structural analysis confirms its heterocyclic framework, which is critical for receptor interactions . The compound’s design aligns with pharmacophores targeting neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT₁ₐ), as seen in related piperazine derivatives .

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-18-8-6-10-23(20(18)3)28-13-15-29(16-14-28)25-24-17-22(27-30(24)12-11-26-25)21-9-5-4-7-19(21)2/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJAQNNDURITRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperazine ring and subsequent substitution with the dimethylphenyl and methylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated compounds, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : The 2,3-dimethylphenyl group on the target compound confers balanced D₂/5-HT₁ₐ affinity, whereas fluorinated analogs (e.g., 2-fluorophenyl in ) improve solubility and bioavailability. Halogenated derivatives (e.g., ) exhibit enhanced metabolic stability due to reduced cytochrome P450 interactions.
  • Receptor Selectivity : Bulky groups like 1-naphthyl () increase 5-HT₁ₐ selectivity, while electron-withdrawing groups (e.g., -Cl, -F) modulate binding kinetics.

Solubility and Purity

  • Target Compound: No direct solubility data, but tert-butyl-protected analogs (e.g., tert-butyl piperazine derivatives in ) achieve >98% purity via HBTU-mediated couplings.
  • Fluorinated Analogs : Increased logP values (e.g., ~3.5 for ) suggest moderate lipophilicity, suitable for blood-brain barrier penetration.

Research Implications

  • Therapeutic Potential: The target compound’s D₂/5-HT₁ₐ dual affinity positions it as a candidate for psychiatric disorders (e.g., schizophrenia, anxiety). Analogs with fluorinated or halogenated substituents () offer tailored pharmacokinetic profiles.
  • Structural Optimization : Introducing polar groups (e.g., morpholine in ) or chiral centers (as in ) could further enhance selectivity and reduce off-target effects.

Biological Activity

1-(2,3-dimethylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H24N4\text{C}_{20}\text{H}_{24}\text{N}_4

This molecular formula indicates a complex arrangement that contributes to its biological properties.

Research indicates that compounds with similar structural motifs often exhibit interactions with various biological targets, including receptors and enzymes. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, which may suggest potential applications in neuropharmacology.

Potential Targets:

  • Serotonin Receptors : Compounds with piperazine structures have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptors : Similar compounds have demonstrated activity at dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.25Apoptosis via caspase activation
Compound BMDA-MB-2310.30NF-κB inhibition and ROS generation

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Neuroprotective Effects

Compounds with piperazine and pyrazolo structures have been investigated for their neuroprotective properties. For example, certain derivatives have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis.

Study on Anticancer Efficacy

One notable study synthesized several pyrazolo derivatives and assessed their anticancer efficacy using the MTT assay on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds induced apoptosis through caspase activation and inhibited NF-κB signaling pathways, suggesting a robust mechanism for their anticancer effects .

Neuropharmacological Assessment

Another study evaluated the effects of piperazine derivatives on serotonin receptor modulation. The findings suggested that these compounds could serve as potential therapeutic agents for anxiety disorders due to their selective agonistic activity on 5-HT1A receptors .

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